molecular formula C8H4F3N2NaO4 B2496151 Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate CAS No. 2361643-47-0

Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate

Cat. No. B2496151
CAS RN: 2361643-47-0
M. Wt: 272.115
InChI Key: AVSSKDIOQSOYQI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as NTPA, and it is synthesized using a specific method.

Scientific Research Applications

Crystal Structure and Synthesis

The compound "Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate" has not been directly identified in the literature. However, research on similar sodium compounds and their derivatives provides insights into the potential applications and characteristics of related chemical entities.

  • Crystal Structure Analysis : Studies have examined the crystal structures of related sodium compounds, revealing insights into their chemical bonds and interactions. For example, research on sodium 5-nitro-2-pyridonate trihydrate elucidates how sodium ions interact within a crystal lattice, showcasing the importance of these compounds in understanding ionic and molecular arrangements in solids (Muthuraman, Nicoud, & Bagieu-Beucher, 2000).

  • Synthesis and Characterization : The synthesis of organotin(IV) complexes and their derivatives highlights the versatility of sodium compounds in forming complex molecular structures. These studies offer insights into the synthesis processes and the characterization of new compounds, which can have applications in materials science, catalysis, and potentially in pharmaceuticals (F. Benetollo et al., 2005).

Chemical Reactions and Mechanisms

  • Reductive Amination : The application of sodium triacetoxyborohydride in the reductive amination of aldehydes and ketones demonstrates the role of sodium compounds in facilitating chemical reactions, which is fundamental in organic synthesis and the development of various chemical products (A. Abdel-Magid et al., 1996).

  • Complex Formation and Reactivity : Research on the reactivity and complex formation of sodium with various ligands sheds light on the potential applications of sodium compounds in creating new materials with specific functions. This includes the formation of coordination polymers and complexes that have implications in catalysis, environmental remediation, and the development of advanced materials (S. Ghosh, Savitha, & P. K. Bharadwaj, 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O4.Na/c9-8(10,11)4-1-6(13(16)17)5(12-3-4)2-7(14)15;/h1,3H,2H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSSKDIOQSOYQI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])CC(=O)[O-])C(F)(F)F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N2NaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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